molecular formula C25H24ClNO6 B11126362 Methyl 4-{7-chloro-3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate

Methyl 4-{7-chloro-3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate

Cat. No.: B11126362
M. Wt: 469.9 g/mol
InChI Key: AXDLDFHVVNKSEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{7-chloro-3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate is a complex organic compound with a unique structure that includes a chromeno-pyrrol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{7-chloro-3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the chromeno-pyrrol core: This involves the cyclization of appropriate intermediates under controlled conditions.

    Introduction of the chloro and dioxo groups: These functional groups are introduced through selective chlorination and oxidation reactions.

    Attachment of the propan-2-yloxypropyl side chain: This step is achieved through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{7-chloro-3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or methanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketone or carboxylic acid groups, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Methyl 4-{7-chloro-3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-{7-chloro-3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C25H24ClNO6

Molecular Weight

469.9 g/mol

IUPAC Name

methyl 4-[7-chloro-3,9-dioxo-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C25H24ClNO6/c1-14(2)32-12-4-11-27-21(15-5-7-16(8-6-15)25(30)31-3)20-22(28)18-13-17(26)9-10-19(18)33-23(20)24(27)29/h5-10,13-14,21H,4,11-12H2,1-3H3

InChI Key

AXDLDFHVVNKSEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.